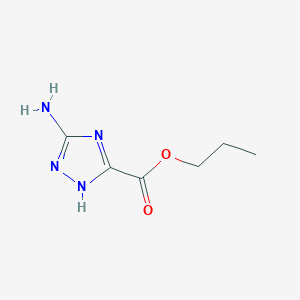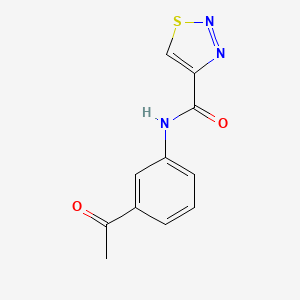
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various medicinal compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are often preferred due to their efficiency and selectivity. For example, a copper(II) acetate-catalyzed reaction in dimethyl sulfoxide under an oxygen atmosphere can produce a wide variety of indazole derivatives in good to excellent yields .
化学反应分析
Types of Reactions
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring.
科学研究应用
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
1H-Indazole: Another tautomer of indazole with similar biological activities.
2H-1,2,3-Triazole: A related heterocyclic compound with diverse applications in medicinal chemistry.
Imidazole: A heterocyclic compound with a similar structure and wide range of biological activities.
Uniqueness
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- is unique due to its specific functional groups and substitution pattern, which confer distinct biological activities and chemical reactivity
属性
CAS 编号 |
919107-47-4 |
|---|---|
分子式 |
C20H23N3O2 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
3-methoxy-2-methyl-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c1-23-20(25-2)17-12-11-16(14-18(17)22-23)19(24)21-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H,21,24) |
InChI 键 |
RYOWJSBMGFZTCN-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)



![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)



